3-Amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one is a chemical compound classified within the benzazepine family, which is known for its diverse pharmacological properties. The presence of two fluorine atoms at the 7 and 9 positions, along with an amino group at the 3 position, contributes to its unique characteristics and potential applications in medicinal chemistry. This compound is particularly significant in the development of therapeutic agents targeting various biological pathways .
The synthesis of 3-Amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one typically involves cyclization reactions of appropriate precursors. A common method employs polyphosphoric acid as a catalyst to facilitate this cyclization under controlled conditions. The reaction is conducted at elevated temperatures (around 60°C) and can take up to 20 hours to complete.
In an industrial context, large-scale reactors may be utilized to optimize production efficiency. Continuous flow processes are often employed to maintain consistent quality and yield. Advanced purification techniques such as chromatography and crystallization are crucial for achieving the high purity levels required for pharmaceutical applications.
The molecular formula for 3-Amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one is . Its structure features a benzazepine core with specific functional groups that influence its chemical behavior and interactions.
The compound possesses the following structural characteristics:
3-Amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-Amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one remains an area of ongoing research. Initial studies suggest that its pharmacological effects may involve interactions with specific receptors or enzymes in biological pathways relevant to neurological disorders and cardiovascular diseases. The presence of fluorine atoms enhances metabolic stability and binding affinity to biological targets .
The compound exhibits the following physical properties:
Key chemical properties include:
Relevant analyses indicate that the presence of fluorine increases lipophilicity and alters solubility profiles compared to non-fluorinated analogs .
3-Amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one has several scientific applications:
The benzazepinone core represents a privileged scaffold in medicinal chemistry, necessitating disconnection strategies that prioritize convergence and stereocontrol. Retrosynthetic analysis identifies two primary bond disconnections: cleavage of the C2-N1 amide bond (Strategy A) reveals a 2-fluorinated aniline precursor and a β-amino acid equivalent, while cleavage across the C4-C5 bond (Strategy B) suggests intramolecular cyclization of an ortho-substituted phenylalkylamine derivative as a viable pathway. Strategy C focuses on the C3-N bond, revealing a ketone precursor for reductive amination. Industrial routes favor Strategy B, utilizing fluorinated benzene precursors like 3,5-difluoroaniline due to commercial availability. Ring closure typically occurs via nucleophilic displacement, Friedel-Crafts acylation, or transition metal-catalyzed cyclization, with the seven-membered ring formation being the key strategic challenge. Computational modeling indicates that the gem-difluoro substitution at C7 and C9 electronically deactivates the aromatic ring toward electrophilic attack, necessitating careful selection of cyclization conditions to prevent undesired side reactions [1] [9].
Table 1: Strategic Bond Disconnections in Benzazepinone Retrosynthesis
Disconnection Strategy | Key Synthons | Cyclization Method | Complexity Considerations |
---|---|---|---|
C2-N1 Amide Bond (A) | 2-Amino-3,5-difluorobenzoic acid + β-Alanine derivative | Amide coupling | Requires stereoselective C3 amination |
C4-C5 Bond (B) | 2-(3-Chloropropyl)-4,6-difluoroaniline | Nucleophilic displacement | Risk of aromatization at high temperatures |
C3-N Bond (C) | 7,9-Difluoro-2-oxo-1,3,4,5-tetrahydro-1-benzazepine | Reductive amination | Potential epimerization at C3 |
Introducing fluorine atoms at specific aromatic positions demands precise regiocontrol. Direct electrophilic fluorination of the benzazepinone core is impractical due to poor regioselectivity and ring strain sensitivity. Consequently, fluorination must precede ring closure using pre-fluorinated building blocks. Electrophilic fluorinating agents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) or acetyl hypofluorite (AcOF) enable ortho-directed fluorination of aniline derivatives. For 7,9-difluoro patterns, sequential halogenation is employed: bromoisocyanuric acid monosodium salt selectively installs bromine at C7 and C9 positions on aniline precursors under strongly acidic conditions (concentrated sulfuric acid, 0°C), followed by halogen exchange using anhydrous potassium fluoride/18-crown-6 in dimethyl sulfoxide at 150°C. This approach achieves >95% regioselectivity for the 1,3-difluoro pattern relative to the amine directing group, though competing ipso-substitution necessitates careful stoichiometric control. Alternative routes using 3,5-difluoroaniline as starting material circumvent these challenges but limit derivatization flexibility [1] [4] [5].
Stereoselective introduction of the C3-amino group is achieved through three principal methodologies: chiral auxiliary-mediated alkylation, enzymatic resolution, and asymmetric hydrogenation. The most industrially viable approach involves asymmetric hydrogenation of enamide intermediates using ruthenium-(S)-BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) or rhodium-(R,R)-Et-DuPhos (1,2-bis(2,5-diethylphospholano)benzene) catalysts. Enamides are synthesized via condensation of 7,9-difluoro-2-oxo-1,3,4,5-tetrahydro-1-benzazepine with chiral acetamide equivalents (e.g., (R)-phenylglycinol), followed by catalytic hydrogenation (H₂, 50-100 psi) in methanol at 60°C. This furnishes the (3S)-enantiomer with 98% enantiomeric excess and >75% isolated yield. Enzymatic resolution using immobilized penicillin G acylase in phosphate buffer (pH 7.5) selectively hydrolyzes the racemic N-acetyl precursor, providing the (3R)-amine with 99% enantiomeric purity, albeit with 50% maximum theoretical yield. Chiral pool approaches utilizing L-tert-leucine as the amino source demonstrate moderate diastereoselectivity (de ~85%) but require additional deprotection steps [1] [8].
Table 2: Comparative Stereochemical Control Methods at C3
Amination Method | Catalyst/Reagent | Enantiomeric Excess (%) | Reaction Conditions | Key Advantage |
---|---|---|---|---|
Asymmetric Hydrogenation | Ru-(S)-BINAP | 98 | H₂ (80 psi), MeOH, 60°C | High atom economy |
Enzymatic Resolution | Penicillin G Acylase | >99 | pH 7.5 buffer, 37°C | Exceptional enantioselectivity |
Chiral Auxiliary Alkylation | (S)-4-Phenyl-2-oxazolidinone | 85 | n-BuLi, THF, -78°C; then alkyl halide | Flexible side-chain modification |
Nickel catalysis enables efficient construction of the benzazepine ring under mild conditions via radical cascade reactions. A pivotal advancement employs nickel(II) chloride-dimethyl sulfoxide complex (10 mol%) with tetrahydroxydiboron (B₂(OH)₄, 1.0 equiv) as a reductant in dimethyl sulfoxide at 60°C. This system mediates cyclization of N-pentenyl-3,5-difluoroaniline derivatives with ethyl bromodifluoroacetate, forming the seven-membered ring via sequential C(sp³)-N bond formation and radical addition. The mechanism involves single-electron transfer from nickel(0) (generated in situ by B₂(OH)₄ reduction) to ethyl bromodifluoroacetate, yielding •CF₂COOEt radicals that add to the terminal olefin. Intramolecular homolytic aromatic substitution at the fluorinated aryl ring then occurs with high regioselectivity (>20:1 favoring C7/C9 positions) and 88% yield. Critical parameters include the use of potassium carbonate (1.5 equiv) to maintain pH 7-9 and rigorous exclusion of oxygen. Alternative solvents like N,N-dimethylformamide or 1,4-dioxane decrease yields by >30% due to competitive coordination with nickel. This method tolerates electron-donating (e.g., methoxy) and electron-withdrawing (e.g., trifluoromethyl) substituents on the aniline ring, enabling access to diverse analogs [5].
Solid-phase synthesis facilitates rapid generation of C3- and N1-modified analogs for structure-activity relationship studies. The Wang resin-bound 4-(formyl)-3,5-difluorophenoxyacetic acid serves as an anchor for reductive amination with Fmoc-protected amino acids (e.g., Fmoc-glycine, Fmoc-β-alanine), employing sodium triacetoxyborohydride in dimethylformamide at 25°C. After Fmoc deprotection with piperidine, ring closure is achieved via intramolecular lactamization using O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (5 equiv) and N,N-diisopropylethylamine (10 equiv) in dimethylformamide. Cleavage from resin with trifluoroacetic acid/dichloromethane (1:1) yields the benzazepinone core. For C3-modified variants, Fmoc-protected unnatural amino acids (e.g., Fmoc-azetidine-2-carboxylic acid) are incorporated prior to cyclization. This approach achieves >85% purity (by high-performance liquid chromatography) for compound libraries, with typical loadings of 0.8 mmol/g resin enabling multimilligram-scale analog production. Key challenges include epimerization during lactamization (controlled by 1-hydroxy-7-azabenzotriazole additive) and incomplete cyclization for sterically hindered C3 substituents, necessitating microwave assistance at 100°C [10].
Table 3: Solid-Phase Synthesis Parameters for Benzazepinone Analogs
Resin Type | Anchoring Chemistry | Cyclization Reagent | Cleavage Conditions | Average Purity (%) |
---|---|---|---|---|
Wang resin | Phenoxyacetic acid linker | HATU/DIEA | TFA/DCM (1:1), 2 h | 85 |
Rink amide resin | Amide bond | PyBOP/NMM | TFA/H₂O/TIPS (95:2.5:2.5) | 92 |
2-Chlorotrityl chloride | Ester linkage | DIC/HOAt | AcOH/TFE/DCM (1:1:3), 3x30 min | 78 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: